6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine
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Overview
Description
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This compound features a benzothiazole core substituted with a 4-methylpiperazine group, making it a significant molecule in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-methylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of carbonic anhydrase, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine
Uniqueness
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzothiazole core and piperazine ring contribute to its ability to interact with a wide range of biological targets, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGGWHKXVXVWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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